

Comparative Guide: Bioactive Scaffolds Derived from 2-Fluoro-4-hydrazinylbenzotrile

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Compound of Interest

Compound Name:	2-Fluoro-4-hydrazinylbenzotrile
CAS No.:	129946-64-1
Cat. No.:	B171813

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Executive Summary

2-Fluoro-4-hydrazinylbenzotrile serves as a critical "privileged structure" in drug discovery, primarily used to synthesize fused pyrazole systems (tetrahydroindazoles) and diaryl-structures. Its biological utility is defined by two key pharmacophores:

- The Hydrazine Linker: Enables cyclization with 1,3-diketones to form Tetrahydroindazolones (e.g., SNX-2112 class).
- The 2-Fluoro-4-Cyanophenyl Motif: mimics the electron-deficient aryl rings found in second-generation Androgen Receptor (AR) antagonists (e.g., Enzalutamide analogs).

This guide compares the performance of derivatives in Hsp90 inhibition (primary high-value application) and Antimicrobial activity.

High-Value Application: Hsp90 Inhibitors (SNX Class)

The most significant biological activity associated with this precursor is the synthesis of SNX-2112 and its "extracellular-restricted" derivatives. These compounds target Heat Shock Protein 90 (Hsp90), a chaperone protein critical for tumor cell survival.

Comparative Performance Data

The following table compares the biological activity of the parent compound (SNX-2112) against rationally modified derivatives synthesized from **2-Fluoro-4-hydrazinylbenzonitrile**.

Table 1: Hsp90 ATPase Inhibition and Cytotoxicity (HeLa Cell Line) Data derived from recent structure-activity relationship (SAR) studies (2024).

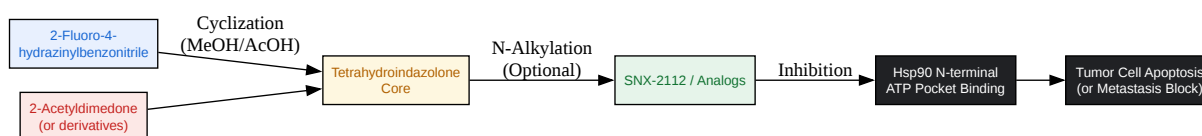
Compound	Modification Type	Hsp90 ATPase Inhibition (at 20 μ M)	HeLa Cell IC50 (μ M)	Mechanism Note
SNX-2112 (Control)	Parent Molecule	55%	0.022	Potent, cell-permeable (Intracellular + Extracellular)
Compound 8	Alkyl Phosphonate	45%	0.282	Reduced permeability; lower cytotoxicity
Compound 9	Alkyl Phosphonate	62%	0.609	High ATPase affinity, poor cell entry
Compound 10	Alkyl Sulfonate	41%	0.507	Extracellular-selective (Targeting eHsp90)
Compound 11	Alkyl Sulfonate	44%	0.636	Extracellular-selective; disrupts metastasis

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Key Insight: While derivatives 8-11 show higher IC50 values (lower cytotoxicity) than SNX-2112, this is intentional. Compounds 10 and 11 are designed to be cell-impermeable, targeting only extracellular Hsp90 (eHsp90) to block metastasis without triggering the survival-promoting Heat Shock Response (HSR) inside the cell.

Mechanism of Action & Synthesis

The hydrazine group of the starting material reacts with a dimedone derivative to close the pyrazole ring, creating the core scaffold required for ATP-binding pocket occupancy in Hsp90.



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Figure 1: Synthesis and Pharmacological Pathway of SNX-Class Inhibitors.

Secondary Application: Androgen Receptor (AR) Antagonists

2-Fluoro-4-hydrazinylbenzotrile is a structural analog precursor for Enzalutamide (Xtandi) type compounds.

- Commercial Drug: Enzalutamide uses a 4-cyano-3-(trifluoromethyl)phenyl ring.
- This Precursor: Generates a 4-cyano-3-fluorophenyl ring (depending on substitution pattern) or is used to synthesize "hybrid" antagonists.

Comparative Utility:

- **Advantages:** The nitrile group (CN) enhances binding affinity to the AR ligand-binding domain via electrostatic interactions. The fluorine atom at the ortho position provides metabolic stability against ring oxidation.
- **Limitation:** Direct use in Enzalutamide synthesis is less common than the isothiocyanate route, but it remains vital for generating pyrazole-based AR antagonists (where the hydantoin ring of Enzalutamide is replaced by a pyrazole).

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating compounds derived from this scaffold.

Synthesis of Tetrahydroindazolone Core (Hsp90 Scaffold)

Based on SNX-2112 synthesis methodology.

- **Reactants:** Dissolve **2-Fluoro-4-hydrazinylbenzotrile** (1.0 eq) and 2-acetyldimedone (1.0 eq) in Methanol.
- **Catalysis:** Add catalytic Glacial Acetic Acid (AcOH).
- **Condition:** Stir at room temperature for 24–72 hours (monitoring via TLC for disappearance of hydrazine).
- **Workup:** Evaporate solvent. Recrystallize the crude solid from Ethanol/Water to obtain the fused pyrazole intermediate.

Hsp90 ATPase Activity Assay (Malachite Green)

Used to verify if the synthesized derivative binds the target.

- **Preparation:** Incubate recombinant Yeast Hsp90 (50 ng) with the test compound (0.01 – 100 μ M) in assay buffer (100 mM Tris-HCl, 20 mM KCl, 6 mM MgCl₂) for 15 min at 37°C.

- Initiation: Add ATP (1 mM) to start the reaction.
- Termination: After 60 min, add Malachite Green reagent to stop the reaction and complex with free phosphate.
- Measurement: Read Absorbance at 620 nm.
- Calculation: % Inhibition = $[1 - (\text{OD}_{\text{sample}} / \text{OD}_{\text{control}})] \times 100$.

In Vitro Cytotoxicity (MTT Assay)

- Seeding: Plate HeLa cells (3,000 cells/well) in 96-well plates.
- Treatment: Treat with serial dilutions of the hydrazine-derived compound for 72 hours.
- Development: Add MTT reagent (0.5 mg/mL); incubate for 4 hours. Solubilize formazan crystals with DMSO.
- Analysis: Measure OD at 570 nm and calculate IC50 using non-linear regression (GraphPad Prism).

References

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